molecular formula C19H16N2O5 B11008315 1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

Cat. No.: B11008315
M. Wt: 352.3 g/mol
InChI Key: SZWIBBWOSDHPLE-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a furan ring, and a chromenone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Incorporation of the chromenone moiety: This could be done through a condensation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce alcohol derivatives.

Scientific Research Applications

1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide may have several applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the pyrrolidine, furan, and chromenone moieties, which may confer unique biological activities or chemical reactivity not seen in simpler analogs.

Biological Activity

1-(furan-2-ylmethyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a unique structural arrangement comprising a furan ring, a pyrrolidine ring, and a coumarin derivative, which contributes to its potential as a therapeutic agent in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N2O5C_{19}H_{16}N_{2}O_{5}, with an approximate molecular weight of 419.5 g/mol. Its structural complexity allows for various chemical interactions, which are crucial for its biological activity.

Structural Features

FeatureDescription
Furan RingProvides unique electronic properties and potential reactivity.
Pyrrolidine RingContributes to the compound's conformational flexibility.
Coumarin DerivativeEnhances biological activity through established pharmacological pathways.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit notable anticancer properties. For instance, derivatives with similar coumarin structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, particularly against RNA viruses. Similar compounds have been investigated for their ability to inhibit viral replication, making them potential candidates for antiviral drug development.

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes crucial for disease progression. For example, studies on related compounds have demonstrated their ability to inhibit enzymes like proteases involved in viral replication, suggesting that this compound could similarly function as an enzyme inhibitor.

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of any new therapeutic agent. In vitro studies have indicated that while some derivatives show significant cytotoxic effects on cancer cell lines, they may also exhibit low cytotoxicity against normal cells, highlighting the importance of structure optimization in drug design.

Study 1: Anticancer Activity

A study published in MDPI evaluated several coumarin derivatives and their anticancer activities against breast cancer cell lines. The derivatives showed IC50 values ranging from 10 to 20 μM, indicating promising anticancer potential. The study concluded that modifications to the coumarin structure could enhance biological activity while reducing toxicity .

Study 2: Antiviral Potential

In another investigation focusing on furan-containing compounds, researchers identified several derivatives with significant inhibitory effects on viral replication, particularly against SARS-CoV-2. The most potent compounds displayed IC50 values below 5 μM, suggesting that similar structural motifs in this compound could lead to effective antiviral agents .

Properties

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H16N2O5/c22-17-9-13(10-21(17)11-15-2-1-7-25-15)19(24)20-14-4-5-16-12(8-14)3-6-18(23)26-16/h1-8,13H,9-11H2,(H,20,24)

InChI Key

SZWIBBWOSDHPLE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

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